5-Benzyloxazole-2-carboxylic acid
Overview
Description
5-Benzyloxazole-2-carboxylic acid is a heterocyclic aromatic compound that contains both benzene and oxazole rings
Biochemical Analysis
Biochemical Properties
5-Benzyloxazole-2-carboxylic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It has been found to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazole derivatives have shown potent anticancer activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoxazole, which is then carboxylated to yield this compound . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and carboxylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene or oxazole rings .
Scientific Research Applications
5-Benzyloxazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Benzyloxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog without the carboxylic acid group.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Benzimidazole: Another heterocyclic compound with similar structural features but different biological activities.
Uniqueness
5-Benzyloxazole-2-carboxylic acid is unique due to the presence of both benzene and oxazole rings, as well as the carboxylic acid functional group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-benzyl-1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJWZQMUDVTOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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